ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
CAS No.: 503614-91-3
Cat. No.: VC21337645
Molecular Formula: C27H28N4O5
Molecular Weight: 488.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate - 503614-91-3](/images/no_structure.jpg)
CAS No. | 503614-91-3 |
---|---|
Molecular Formula | C27H28N4O5 |
Molecular Weight | 488.5 g/mol |
IUPAC Name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3 |
Standard InChI Key | PULNLYVCJSOXKS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Appearance | Solid powder |
Chemical Structure and Identification
Molecular Composition
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate possesses a complex heterocyclic structure with the molecular formula C27H28N4O5 . The compound features several key structural elements:
-
A central pyrazolo[3,4-c]pyridine core structure
-
A 4-methoxyphenyl substituent at the N-1 position
-
A 4-(2-oxopiperidin-1-yl)phenyl group at the 6-position
-
A 7-oxo functionality in the tetrahydropyridine ring
-
An ethyl carboxylate group at the 3-position of the pyrazole ring
This architectural arrangement creates a molecule with multiple functional groups capable of diverse interactions, contributing to its significance in pharmaceutical applications.
Related Compounds
The target compound belongs to a family of structurally related molecules with similar pharmacophoric elements. One closely related compound is 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (CAS No. 503614-56-0), which shares the core pyrazolo[3,4-c]pyridine structure but lacks the 6-(4-(2-oxopiperidin-1-yl)phenyl) substituent . Another important derivative is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, known as apixaban (compound 40), which features a carboxamide group in place of the ethyl carboxylate .
Crystallographic Properties
Crystal Structure
X-ray powder diffraction analysis has provided detailed crystallographic data for ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The compound crystallizes in a triclinic system with the following unit cell parameters :
Parameter | Value |
---|---|
Space group | P-1 |
a | 14.101(4) Å |
b | 10.105(6) Å |
c | 9.532(7) Å |
α | 72.774(1)° |
β | 97.356(3)° |
γ | 108.237(3)° |
Unit cell volume (V) | 1231.45 ų |
Z (formula units per cell) | 2 |
The triclinic crystal system with space group P-1 indicates a relatively low symmetry structure, which is common for complex organic molecules with multiple substituents. The unit cell contains two molecules of the compound (Z = 2), suggesting a specific packing arrangement that optimizes intermolecular interactions .
Role in Apixaban Synthesis
Synthetic Pathway
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as an essential intermediate in the synthesis of apixaban, a direct factor Xa inhibitor used as an anticoagulant . The synthetic pathway likely involves the following key transformations:
-
Formation of the pyrazolo[3,4-c]pyridine core structure
-
Introduction of the 4-methoxyphenyl group at the N-1 position
-
Incorporation of the 4-(2-oxopiperidin-1-yl)phenyl substituent at the 6-position
-
Conversion of the ethyl carboxylate to the carboxamide to yield apixaban
The final conversion from ester to amide represents a critical step in transforming the intermediate into the pharmacologically active apixaban molecule.
Relationship to Apixaban Development
The development of apixaban (compound 40) emerged from efforts to identify a suitable follow-on compound to razaxaban (compound 4), with modifications aimed at eliminating potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa binding activity while improving the pharmacokinetic profile .
Apixaban exhibits exceptional potency, selectivity, and efficacy against factor Xa, a crucial enzyme in the blood coagulation cascade . The specific structural features of the intermediate compound, including the 4-methoxyphenyl group at the P1 position, contribute significantly to the binding affinity and good oral bioavailability of the final drug product.
Structure-Activity Considerations
Structural Comparison with Related Compounds
The development of compounds like the target intermediate reflects broader trends in medicinal chemistry focused on heterocyclic compounds with pyrazole cores. Similar pyrazole-containing structures have been explored for various therapeutic applications, including as inhibitors of tropomyosin receptor kinases (TRKs) .
Physicochemical Properties
Theoretical Physicochemical Characteristics
Based on its chemical structure, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate would be expected to exhibit the following physicochemical properties:
-
A moderate to high molecular weight (consistent with C27H28N4O5)
-
Limited water solubility due to its complex aromatic and heterocyclic structure
-
Potential for hydrogen bond formation through its carbonyl and nitrogen groups
-
Susceptibility to hydrolysis at the ethyl ester position under basic or enzymatic conditions
-
UV absorption characteristics typical of aromatic and heterocyclic compounds
Such properties would influence its handling during synthesis, purification, and subsequent chemical transformations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume